molecular formula C9H12S2 B14278728 1-(Methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene CAS No. 125150-88-1

1-(Methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene

Cat. No.: B14278728
CAS No.: 125150-88-1
M. Wt: 184.3 g/mol
InChI Key: XVGRDQQSDYDRHF-UHFFFAOYSA-N
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Description

1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene can be achieved through several synthetic routes. One common method involves the reaction of alkynyl sulfides with aryne intermediates. This one-step intermolecular reaction allows for the formation of benzothiophene derivatives with good functional group tolerance and versatile C2 functionalizations . Another approach involves the use of elemental sulfur and alkynols, which undergo a base-free generation of a trisulfur radical anion and its addition to alkynes .

Industrial Production Methods

Industrial production of 1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene typically involves large-scale synthesis using efficient catalytic methods. For example, the use of palladium-catalyzed reactions enables the direct C-H arylation of thiophenes, providing high yields and scalability . Additionally, environmentally sustainable strategies, such as the use of EtOCS2K as a thiol surrogate, have been developed for the chemoselective heterocyclization of bromoenynes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGRDQQSDYDRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2CCCCC2=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559613
Record name 1-(Methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125150-88-1
Record name 1-(Methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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